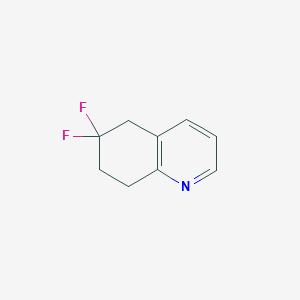

6,6-Difluoro-5,6,7,8-tetrahydroquinoline

Description

Significance of the Tetrahydroquinoline Scaffold in Contemporary Chemical Research

The tetrahydroquinoline framework is a cornerstone in medicinal chemistry and materials science. nbinno.com This bicyclic system, consisting of a benzene (B151609) ring fused to a nitrogen-containing saturated six-membered ring, is prevalent in a wide array of natural products and pharmacologically active compounds. nih.gov

Tetrahydroquinoline and its derivatives are recognized as "privileged structures," a term used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets. frontiersin.org This versatility makes them highly valuable starting points in drug discovery. nih.govfrontiersin.org Their wide range of biological activities includes antitumor, antibacterial, and neuroprotective properties. frontiersin.org The ability of the tetrahydroquinoline core to present substituents in a well-defined three-dimensional space allows for the fine-tuning of interactions with biological macromolecules.

The synthesis of saturated nitrogen-containing heterocycles like tetrahydroquinoline has been a major focus of modern organic chemistry. organic-chemistry.org Historically, methods such as the Skraup-Doebner-von Miller reaction were employed, but contemporary research has yielded more efficient and selective catalytic methods. Recent advancements include:

Catalytic Hydrogenation: Transition-metal-catalyzed hydrogenation of the corresponding quinolines is a common and effective method.

Cyclization Reactions: Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines provide a direct route to the tetrahydroquinoline core under mild conditions. organic-chemistry.org

Enantioselective Synthesis: The development of chiral catalysts, such as chiral phosphoric acids, has enabled the asymmetric synthesis of specific tetrahydroquinoline enantiomers, which is crucial for pharmacological applications. organic-chemistry.org

These modern synthetic strategies offer greater control over the structure and stereochemistry of the final products, facilitating the creation of diverse libraries of tetrahydroquinoline derivatives for screening and development.

The Strategic Importance of Fluorine Introduction in Organic Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.

Steric Effects: While a fluorine atom is sterically similar to a hydrogen atom, the C-F bond is longer than a C-H bond. The gem-difluoro group acts as a "lipophilic hydrogen bond donor" and can engage in unique non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions, which can be critical for molecular recognition and binding to biological targets.

| Property | Hydrogen (H) | Fluorine (F) |

| Van der Waals Radius | 1.20 Å | 1.47 Å |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Length (C-X) | ~1.09 Å | ~1.35 Å |

| Bond Dissociation Energy (C-X) | ~413 kJ/mol | ~485 kJ/mol |

The introduction of a gem-difluoro group can exert substantial control over the conformation of a cyclic system. In a six-membered ring like the one in 6,6-Difluoro-5,6,7,8-tetrahydroquinoline, the CF2 group can significantly influence the ring's puckering and the preferred orientation of substituents.

Studies on other gem-difluorinated cyclic systems have shown that fluorine substitution can alter the equilibrium between different chair or boat conformations. rsc.orgpsu.edu This is often due to a combination of steric repulsion and stereoelectronic effects, such as hyperconjugation involving the C-F antibonding orbitals. mdpi.com For example, the presence of the gem-difluoro group can favor conformations that might otherwise be less stable, leading to a unique three-dimensional shape that could enhance binding to a specific biological target. rsc.org This conformational locking can reduce the entropic penalty upon binding, potentially increasing potency.

General Strategies for 5,6,7,8-Tetrahydroquinoline (B84679) Synthesis

The construction of the 5,6,7,8-tetrahydroquinoline ring system is a key step towards the synthesis of this compound. This can be achieved through various synthetic approaches, including the reduction of the quinoline (B57606) core and the assembly of the bicyclic structure from acyclic or monocyclic precursors.

Catalytic Hydrogenation Approaches for Quinoline Ring Reduction

One of the most direct methods for the synthesis of 5,6,7,8-tetrahydroquinoline is the partial reduction of the quinoline ring system. This transformation requires careful control of reaction conditions to selectively hydrogenate the benzene ring (the "carbocyclic" ring) while leaving the pyridine (B92270) ring intact.

Both homogeneous and heterogeneous catalysts have been employed for the hydrogenation of quinoline. Heterogeneous catalysts, such as noble metals supported on various materials, are widely used due to their ease of separation and recyclability.

Supported gold nanoparticles have demonstrated high efficiency in the chemoselective hydrogenation of the pyridine ring of quinolines to yield 1,2,3,4-tetrahydroquinolines. fudan.edu.cn However, achieving selective reduction of the benzene ring to form 5,6,7,8-tetrahydroquinolines is more challenging and often requires specific catalytic systems and conditions.

A patented method describes the synthesis of 5,6,7,8-tetrahydroquinoline using a specially prepared palladium catalyst. The process involves an initial catalytic hydrogenation of quinoline at a temperature of 20°C to 110°C, followed by an isomerization reaction at a higher temperature of 140°C to 300°C. This two-step, one-pot procedure is reported to significantly reduce reaction temperatures and improve yields.

Cobalt-based nanocatalysts have also been investigated for the hydrogenation of N-heterocycles, including quinoline. researchgate.net These earth-abundant metal catalysts offer a more economical alternative to precious metal systems and have shown activity for these reductions.

The choice of catalyst and support can significantly influence the reaction's outcome. For instance, various supported metal catalysts, including palladium, platinum, and ruthenium, are commonly used for hydrogenation reactions.

Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Product(s) | Selectivity | Reference |

|---|---|---|---|

| Au/TiO₂ | 1,2,3,4-Tetrahydroquinoline (B108954) | High for pyridine ring reduction | fudan.edu.cn |

| Modified Pd | 5,6,7,8-Tetrahydroquinoline | High for benzene ring reduction/isomerization |

The regioselectivity of quinoline hydrogenation, determining whether the pyridine or benzene ring is reduced, is a critical aspect. While the reduction of the pyridine ring to yield 1,2,3,4-tetrahydroquinoline is more common, specific conditions can favor the formation of 5,6,7,8-tetrahydroquinoline.

The challenge in regioselective hydrogenation lies in overcoming the propensity for the pyridine ring to be reduced first. The patented method involving a modified palladium catalyst and a subsequent high-temperature isomerization step suggests a pathway where an initially formed tetrahydroquinoline species rearranges to the thermodynamically more stable 5,6,7,8-isomer.

Research has also shown that with certain chiral ruthenium catalysts, it is possible to achieve selective hydrogenation of the carbocyclic ring of quinolines, directly yielding 5,6,7,8-tetrahydroquinoline derivatives. researchgate.netresearchgate.net This approach offers a more direct route to the desired scaffold.

Domino and Cascade Reaction Sequences

Domino and cascade reactions offer an efficient approach to the synthesis of complex molecules like tetrahydroquinolines from simpler starting materials in a single pot, avoiding the isolation of intermediates. epfl.ch These methods are characterized by their high atom and step economy.

A variety of domino reactions have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines. nih.govmdpi.com For the synthesis of the 5,6,7,8-tetrahydroquinoline scaffold, a plausible approach involves the reaction of cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones. This method first yields 7,8-dihydroquinolin-5(6H)-ones, which can then be readily reduced to the corresponding 5,6,7,8-tetrahydroquinolines. rsc.org

Another example involves a four-component tandem reaction that can produce substituted 5,6,7,8-tetrahydroquinolines with moderate to good yields. researchgate.net The treatment of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate also affords a substituted 5,6,7,8-tetrahydroquinoline. nih.gov

Domino reactions that conclude with an intramolecular nucleophilic aromatic substitution (SNAr) are a powerful tool for the formation of heterocyclic rings. While many examples lead to the 1,2,3,4-tetrahydroquinoline isomer, the principles can be adapted for the synthesis of the 5,6,7,8-isomer. A typical sequence might involve an initial intermolecular reaction to attach a side chain to an aromatic ring, followed by an intramolecular cyclization where a nucleophile on the side chain displaces a leaving group on the ring. nih.govmdpi.com

Reductive amination followed by cyclization is another effective domino strategy for constructing tetrahydroquinoline rings. This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular reaction. For instance, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be achieved through a reduction-reductive amination strategy under hydrogenation conditions. nih.gov While often leading to 1,2,3,4-tetrahydroquinolines, careful selection of the starting materials with appropriate side chains could potentially lead to the formation of the 5,6,7,8-tetrahydroquinoline skeleton. For example, a substrate with a nitro group on a benzene ring and a side chain that can form a six-membered ring upon reduction and cyclization could be envisioned.

An exploration into the synthesis of this compound and its analogs reveals a landscape of sophisticated chemical strategies. These methods are pivotal for accessing fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. This article details specific synthetic methodologies, focusing on the construction of the tetrahydroquinoline core and the introduction of fluorine atoms onto the scaffold.

Structure

3D Structure

Properties

IUPAC Name |

6,6-difluoro-7,8-dihydro-5H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-9(11)4-3-8-7(6-9)2-1-5-12-8/h1-2,5H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPFNVVVDNTKJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1N=CC=C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformations of 6,6 Difluoro 5,6,7,8 Tetrahydroquinoline

Aromatic Ring Functionalization

Functionalization of the aromatic portion of the tetrahydroquinoline ring system is a critical pathway for creating diverse derivatives. This typically involves electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.orgnih.gov The intermediate in this process is a resonance-stabilized carbocation known as a sigma complex or benzenium ion. libretexts.org

Specific regioselective nitration studies on 6,6-Difluoro-5,6,7,8-tetrahydroquinoline have not been reported. However, studies on the parent compound, tetrahydroquinoline, show that nitration is highly dependent on reaction conditions and the presence of protecting groups on the nitrogen atom. researchgate.net For instance, the nitration of N-protected tetrahydroquinolines can be directed to achieve high regioselectivity for the 6-position. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), can be used to calculate the stability of possible intermediates to predict or rationalize the observed regioselectivity in such reactions. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comnih.gov This pathway is generally feasible when the aromatic ring is electron-deficient, often due to the presence of strong electron-withdrawing groups. rsc.org The reaction typically proceeds through a stepwise mechanism involving a Meisenheimer complex intermediate. youtube.comyoutube.com There are no specific studies reporting SNAr reactions on this compound in the available literature.

Saturated Ring Transformations and Derivatization

Modifications to the saturated, non-aromatic ring of the tetrahydroquinoline scaffold allow for the introduction of new functional groups and stereocenters.

Oxidation and Reduction Chemistry

There is no specific published research on the oxidation or reduction chemistry of the saturated ring in this compound. For the parent 5,6,7,8-tetrahydroquinoline (B84679) scaffold, oxidation can lead to aromatization to form the corresponding quinoline (B57606). researchgate.net Conversely, reduction of the pyridine (B92270) ring in quinoline derivatives is a common method to synthesize tetrahydroquinolines. researchgate.netnih.gov For example, catalytic hydrogenation is a widely used method to prepare various amino-substituted 5,6,7,8-tetrahydroquinolines from their quinoline precursors. researchgate.net

Substitution Reactions on the Saturated Ring

The presence of the electron-withdrawing difluoromethyl group can affect the reactivity of the neighboring positions within the saturated ring of this compound.

While direct substitution reactions on the C-8 position of a pre-formed this compound are not extensively documented, the functionalization at this position is often achieved through multi-step synthetic sequences. One common strategy involves the use of a precursor that already contains a functional group at the C-8 position, which is then carried through the synthetic route to the final difluorinated product.

For the parent 5,6,7,8-tetrahydroquinoline, the C-8 position can be functionalized through lithiation followed by reaction with an electrophile. For instance, treatment with a strong base like n-butyllithium generates an 8-lithio derivative, which can then react with various electrophiles to introduce substituents. This approach has been used to prepare 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-carboxamide analogs by reacting the 8-lithio derivative with trimethylsilyl (B98337) isocyanate and isothiocyanate, respectively. researchgate.netrsc.org

In a similar vein, chiral 8-substituted-5,6,7,8-tetrahydroquinolines can be prepared from (S)-5,6,7,8-tetrahydroquinolin-8-ol. researchgate.net Mesylation of the hydroxyl group, followed by nucleophilic substitution with reagents such as azide, thioacetate, or dimethyl malonate anions, leads to the corresponding 8-substituted derivatives with an inversion of configuration. researchgate.net

Although these examples pertain to the non-fluorinated analog, they suggest potential pathways for the synthesis of C-8 functionalized 6,6-difluoro-5,6,7,8-tetrahydroquinolines, likely by applying these methods to a difluorinated starting material. The electronic effects of the gem-difluoro group would need to be considered in such synthetic designs.

Table 1: Examples of C-8 Functionalization of 5,6,7,8-Tetrahydroquinoline

| Precursor | Reagents | Product | Reference |

| 5,6,7,8-Tetrahydroquinoline | 1. n-BuLi 2. Me₃SiNCO/Me₃SiNCS | 5,6,7,8-Tetrahydroquinoline-8-carboxamide/thio-carboxamide | researchgate.netrsc.org |

| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. MsCl, Et₃N 2. NaN₃ | (S)-8-Azido-5,6,7,8-tetrahydroquinoline | researchgate.net |

| (R)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. MsCl, Et₃N 2. MeCOSK | (S)-8-(Acetylthio)-5,6,7,8-tetrahydroquinoline | researchgate.net |

Ring-Opening and Ring-Closing Transformations

Currently, there is a lack of specific literature detailing the ring-opening and ring-closing transformations of this compound. The stability of the tetrahydroquinoline ring system, even with the presence of the gem-difluoro group, suggests that harsh conditions would likely be required for ring-opening reactions.

Ring-closing reactions, on the other hand, represent a primary method for the synthesis of the tetrahydroquinoline core. researchgate.net Domino reactions, for instance, have been employed to construct the 1,2,3,4-tetrahydroquinoline (B108954) skeleton. nih.gov While these methods are not specific to the 6,6-difluoro analog, they highlight the general strategies used to form this heterocyclic system. The synthesis of this compound would likely involve the cyclization of a precursor already containing the difluorinated moiety.

Reactivity at the Nitrogen Atom

The nitrogen atom in the this compound ring retains its nucleophilic character, allowing for a variety of functionalization reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine of the tetrahydroquinoline ring system is readily amenable to N-alkylation and N-acylation reactions. These transformations are crucial for introducing a wide range of substituents, thereby modifying the compound's physical and biological properties.

N-Alkylation: N-alkylation can be achieved using various alkylating agents under basic conditions. For instance, the N-alkylation of 6,6'-dibromoisoindigo, a related heterocyclic compound, has been successfully carried out using tosylates in the presence of potassium carbonate in DMF. rsc.org This method provides an economical alternative to using alkyl bromides. rsc.org For fluorinated compounds, alkyl iodides with potassium hydroxide (B78521) in a DMSO/THF mixture have also been employed. rsc.org

N-Acylation: N-acylation is typically performed using acylating agents such as acid chlorides or anhydrides. In the synthesis of 1,8-disubstituted tetrahydroisoquinolines, N-acylation with chloroacetyl chloride is a key step. nih.gov The reactivity of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) with acetyl chloride leads to the formation of a pyrimidoquinoline derivative through an intermediate acylated product. researchgate.netmdpi.commdpi.comnih.gov These examples demonstrate the general reactivity of the nitrogen atom in such heterocyclic systems towards acylation.

Table 2: General Conditions for N-Alkylation and N-Acylation

| Transformation | Reagents and Conditions | Substrate Class | Reference |

| N-Alkylation | Alkyl tosylate, K₂CO₃, DMF | Heterocyclic amines | rsc.org |

| N-Alkylation | Alkyl iodide, KOH, DMSO/THF | Fluorinated heterocycles | rsc.org |

| N-Acylation | Acetyl chloride | Amino-tetrahydroquinolines | researchgate.netmdpi.commdpi.comnih.gov |

| N-Acylation | Chloroacetyl chloride | Tetrahydroisoquinolines | nih.gov |

Formation of N-Oxides and Other Nitrogen Derivatives

The nitrogen atom of the tetrahydroquinoline ring can be oxidized to form the corresponding N-oxide. For the parent 5,6,7,8-tetrahydroquinoline, oxidation with reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can yield the N-oxide. nih.gov A catalytic system of oxone/TlOAc/PhI in a water-acetonitrile solution has also been reported for this transformation. nih.gov These N-oxides are valuable intermediates for further synthetic modifications.

Cross-Coupling Reactions and Further Functionalization

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and a halide, has been successfully applied to bromo- and dibromo-1,2,3,4-tetrahydroquinolines to produce the corresponding aryl-substituted derivatives in high yields. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. It has been used to couple amines with aryl halides. acs.org This reaction has been applied to the synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines from 5-bromo-8-benzyloxyquinoline. chemrxiv.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov This reaction is widely used in organic synthesis and could potentially be applied to a halogenated derivative of this compound to introduce alkynyl substituents.

Table 3: Overview of Cross-Coupling Reactions on (Tetrahydro)quinoline Scaffolds

| Reaction | Substrate Example | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 6-Aryl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| Buchwald-Hartwig | 5-Bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)₂ / Johnphos | 5-(N-methylanilino)-8-benzyloxyquinoline | chemrxiv.orgresearchgate.net |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Aryl/Vinyl Alkyne | nih.govnih.gov |

Introduction of Halogen Substituents for Coupling Strategies

There is no available scientific literature describing the successful introduction of halogen substituents (e.g., bromine, iodine) onto the aromatic ring of this compound. Standard electrophilic aromatic substitution reactions, which are typically employed for such transformations, have not been reported for this specific substrate. The electronic effects of the gem-difluoro group at the 6-position, combined with the directing effects of the fused piperidine (B6355638) ring and the nitrogen atom, would significantly influence the regioselectivity of any potential halogenation reaction. However, without experimental data, any discussion on reaction conditions (e.g., halogenating agents, catalysts, solvents) and the resulting regioisomers would be purely speculative.

Palladium-Catalyzed Coupling Reactions

Consequently, with no reported methods for the synthesis of halogenated derivatives of this compound, there is no information available on their use in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These powerful cross-coupling methods are contingent on the presence of a halide or triflate "handle" on one of the coupling partners. The successful application of these reactions would depend on the successful synthesis and isolation of a halogenated this compound precursor.

Theoretical and Computational Studies of 6,6 Difluoro 5,6,7,8 Tetrahydroquinoline

Electronic Structure Analysis

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules. For 6,6-Difluoro-5,6,7,8-tetrahydroquinoline, these methods can elucidate the fundamental effects of the CF2 group on the molecule's charge distribution and stability.

The two fluorine atoms at the C6 position are expected to exert a strong inductive effect (-I effect) due to fluorine's high electronegativity. This leads to a significant withdrawal of electron density from the C6 carbon and, to a lesser extent, from adjacent atoms in the saturated ring.

A computational analysis would typically involve calculating the molecular electrostatic potential (MEP) and performing a natural bond orbital (NBO) analysis. The MEP map would visualize the electron density distribution, highlighting regions of positive and negative potential. For this compound, a region of significant positive electrostatic potential (electron deficiency) would be anticipated around the CF2 group and its immediate neighbors. Conversely, the nitrogen atom in the pyridine (B92270) ring would remain the site of the most negative potential.

NBO analysis quantifies the charge distribution by assigning partial atomic charges. A hypothetical NBO charge distribution, compared to the non-fluorinated parent compound, is presented below.

| Atom | Charge on 5,6,7,8-tetrahydroquinoline (B84679) (e) | Predicted Charge on this compound (e) |

|---|---|---|

| N1 | -0.65 | -0.63 |

| C5 | -0.22 | -0.15 |

| C6 | -0.25 | +0.40 |

| F (avg.) | N/A | -0.35 |

| C7 | -0.22 | -0.16 |

This predicted shift demonstrates the powerful electron-withdrawing nature of the geminal difluoro group, which polarizes the surrounding C-C and C-H bonds and creates a localized dipole moment. This electronic perturbation can influence the molecule's interactions with biological targets and affect its reactivity.

The saturated six-membered ring of 5,6,7,8-tetrahydroquinoline can adopt several conformations, typically variations of a half-chair or sofa form. The introduction of the bulky and electronegative fluorine atoms at C6 imposes significant steric and stereoelectronic constraints that influence the conformational landscape.

A computational conformational search, followed by geometry optimization and frequency calculations (e.g., at the B3LYP/6-311+G** level of theory), would identify the stable conformers and their relative energies. The gem-difluoro group is known to have a profound impact on the conformational preferences of cyclic systems. rsc.orgnih.gov Key interactions, such as gauche and hyperconjugative effects involving the C-F bonds, would dictate the most stable geometries. For instance, hyperconjugation between a C-H or C-C bonding orbital and an anti-periplanar C-F antibonding orbital (σ → σ*C-F) can lead to stabilization.

The saturated ring is expected to exist in a dynamic equilibrium between two primary half-chair conformers. The relative stability of these conformers would be determined by the axial or equatorial-like positioning of adjacent substituents relative to the plane of the aromatic ring.

| Conformer | Description | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Conformer A | Half-Chair 1 | 0.00 | ~75% |

| Conformer B | Half-Chair 2 | 0.68 | ~25% |

| TS (A↔B) | Transition State | 5.20 | N/A |

The energy barrier between these conformers, calculated by locating the transition state, would determine the rate of interconversion at a given temperature.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This includes identifying intermediates, transition states, and the associated energy barriers.

A plausible synthetic route to this compound could involve the fluorination of a precursor like 5,6,7,8-tetrahydroquinolin-6-one. Using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST), the reaction mechanism can be modeled computationally. DFT calculations can trace the stepwise or concerted pathway, starting from the formation of an intermediate adduct between the ketone and DAST, followed by fluoride (B91410) transfer and elimination to yield the gem-difluoro product. Each step would be characterized by its calculated activation energy and reaction enthalpy.

For any proposed reaction, locating the transition state (TS) is critical. A TS is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the bond-forming and bond-breaking processes. Frequency calculations are used to confirm the nature of the TS, which must have exactly one imaginary frequency corresponding to the reaction coordinate.

For example, in an electrophilic aromatic substitution on the pyridine ring, computational modeling could compare the activation energies for substitution at different positions. The calculated energy profile would show the relative heights of the transition state barriers, predicting the most likely reaction pathway.

Regioselectivity and Stereoselectivity Predictions

Theoretical models can predict the outcome of reactions where multiple isomers can be formed. The electron-withdrawing CF2 group in the aliphatic ring can influence the reactivity of the aromatic portion of the molecule.

For an electrophilic aromatic substitution reaction on the pyridine ring of this compound, the directing effects of the fused, electron-donating alkyl ring compete with the deactivating nature of the pyridine nitrogen. Computational analysis of the Wheland intermediates (sigma complexes) formed upon attack of an electrophile (e.g., NO2+) at each possible position would reveal their relative stabilities. The position leading to the most stable intermediate, typically the one that best delocalizes the positive charge, is predicted to be the major product. The presence of the CF2 group would slightly diminish the electron-donating ability of the saturated ring, potentially altering the regiochemical outcome compared to the non-fluorinated parent compound.

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| C2 | +12.5 | Minor |

| C3 | +4.1 | Major |

| C4 | +15.2 | Minor |

These predictions provide invaluable guidance for experimental chemists, helping to rationalize observed outcomes and design more selective synthetic strategies.

Quantum Chemical Methods Applied to Fluorinated Tetrahydroquinolines

Quantum chemical methods are powerful tools for understanding the properties of molecules at the electronic level. taylor.edu These computational techniques are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) methods. For fluorinated heterocyclic compounds like tetrahydroquinolines, these methods can provide insights into molecular geometry, electronic properties, and reactivity, complementing experimental findings. emerginginvestigators.org The inclusion of fluorine atoms can significantly alter a molecule's chemical properties due to fluorine's high electronegativity and small size. emerginginvestigators.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. taylor.edu It is used to study the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. taylor.edu

In studies of related molecules, such as 6-methyl-1,2,3,4-tetrahydroquinoline, DFT calculations using the B3LYP functional with a 6-311+G** basis set have been employed to optimize the molecular structure and calculate the vibrational frequencies. nih.gov Similar approaches have been used for other quinoline (B57606) derivatives to analyze their structural and spectroscopic properties. researchgate.netresearchgate.net For fluorinated compounds, DFT can be particularly useful for predicting how the fluorine substituents affect the electron distribution and molecular orbitals. While no specific DFT studies on this compound are published, the methodologies applied to analogous structures provide a framework for how such an investigation would be conducted.

Table 1: Representative DFT Functionals and Basis Sets Used in Quinoline Studies This table is illustrative of common methods in the field and does not represent data for this compound.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311+G** | Vibrational Spectra of 6-methyl-1,2,3,4-tetrahydroquinoline | nih.gov |

| B3LYP | 6-31++G** | Nitration of N-protected tetrahydroquinolines | researchgate.net |

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. emerginginvestigators.org The Hartree-Fock (HF) method is the simplest form of ab initio calculation. emerginginvestigators.org While computationally more demanding than DFT, ab initio methods, especially when accounting for electron correlation (post-Hartree-Fock methods), can provide highly accurate results.

Studies on related heterocyclic compounds have utilized ab initio methods. For instance, Hartree-Fock theory was used alongside DFT to investigate the properties of fluorinated allopurinol (B61711) and other quinoline derivatives. emerginginvestigators.orgresearchgate.net These studies typically involve geometry optimization and the calculation of various molecular properties. The application of such methods to this compound would allow for a detailed understanding of its fundamental electronic properties. However, at present, no such specific computational research has been published.

Spectroscopic and Advanced Analytical Characterization of this compound

Following a comprehensive search of publicly available scientific literature and spectral databases, detailed experimental spectroscopic and advanced analytical characterization data for the specific chemical compound This compound could not be located.

The performed searches aimed to identify peer-reviewed research articles, chemical repositories, and spectral libraries containing information on the synthesis and characterization of this molecule. These searches included specific queries for various analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR)

¹³C NMR (Carbon-13 NMR)

¹⁹F NMR (Fluorine-19 NMR)

2D NMR techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Despite these exhaustive efforts, no publications or database entries were found that provide the specific spectral data required to fulfill the detailed outline of the requested article. This suggests that the synthesis and/or detailed spectroscopic characterization of this compound may not have been published in the accessible scientific literature to date.

Therefore, it is not possible to provide the requested thorough, informative, and scientifically accurate content, including detailed research findings and data tables, for each of the specified sections and subsections for this particular compound.

Spectroscopic and Advanced Analytical Characterization Techniques for 6,6 Difluoro 5,6,7,8 Tetrahydroquinoline

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity, conformation, and stereochemistry, along with detailed information on bond lengths and angles.

While specific X-ray crystallographic data for 6,6-Difluoro-5,6,7,8-tetrahydroquinoline is not publicly available in the searched literature, the analysis of structurally related tetrahydroquinoline derivatives demonstrates the power of this technique. For instance, studies on compounds like 5,6,7,8-Tetrahydroquinolin-8-one have successfully elucidated their solid-state structures. nih.gov In such analyses, the pyridine (B92270) ring is typically found to be planar, while the saturated cyclohexene (B86901) ring adopts a conformation like a "sofa" shape. nih.gov This type of information is critical for understanding the molecule's shape and how it might interact with other molecules.

Crystals suitable for X-ray diffraction are typically grown through slow evaporation of a solvent mixture, such as ethyl acetate/hexane. nih.gov The resulting data allows for the determination of the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecule's solid-state architecture.

Table 1: Example Crystal Data for a Related Tetrahydroquinoline Derivative (5,6,7,8-Tetrahydroquinolin-8-one)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H9NO | nih.gov |

| Molecular Weight (g/mol) | 147.17 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P212121 | nih.gov |

| Unit Cell Dimension (a) | 6.9393 Å | nih.gov |

| Unit Cell Dimension (b) | 8.0885 Å | nih.gov |

| Unit Cell Dimension (c) | 13.4710 Å | nih.gov |

| Volume (V) | 756.11 Å3 | nih.gov |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For a compound like this compound, both HPLC and GC are invaluable for assessing its purity and for separating it from any isomers or byproducts formed during its synthesis.

HPLC is a highly versatile and widely used chromatographic technique for the analysis of non-volatile or thermally sensitive compounds. It is particularly well-suited for purity determination and for the separation of chiral compounds.

For this compound, a reverse-phase HPLC (RP-HPLC) method would likely be employed for routine purity analysis. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The reaction progress for the synthesis of related chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives has been monitored by HPLC, demonstrating its utility in tracking the formation of such compounds. nih.govmdpi.com Chiral columns, such as those with a Daicel AD-RH phase, are specifically used for separating enantiomers, which is crucial if the target molecule is chiral or if chiral impurities are present. nih.govmdpi.com

Table 2: Illustrative HPLC Method Parameters for Analysis of Tetrahydroquinoline Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reverse-Phase (RP) | sielc.com |

| Column | e.g., Newcrom R1 or Daicel AD-RH (for chiral) | nih.govsielc.com |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) | sielc.com |

| Flow Rate | Typically 1.0 mL/min | nih.gov |

| Detection | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometry (MS) |

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is frequently used for purity assessment and for the identification and quantification of volatile organic compounds. The purity of commercial 5,6,7,8-tetrahydroquinoline (B84679) is often specified using GC, indicating its suitability for this class of compounds. fishersci.com

When coupled with a Mass Spectrometer (GC-MS), this method provides not only retention time data (which helps in identification) but also a mass spectrum for each separated component. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the molecule, allowing for highly confident structural elucidation and identification. For example, GC-MS analysis of the related isomer 5,6,7,8-Tetrahydroisoquinoline shows a distinct fragmentation pattern that can be used for its unambiguous identification. nih.gov This approach would be directly applicable to confirming the identity and purity of this compound.

Table 3: Typical GC Parameters for Analysis of Volatile Heterocycles

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., starting at 50 °C, ramping to 280 °C) |

| Detector | Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification |

Table 4: Example GC-MS Fragmentation Data for a Related Isomer (5,6,7,8-Tetrahydroisoquinoline)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Reference |

|---|---|---|

| 133 (M+) | 93.30% | nih.gov |

| 132 | 99.99% (Base Peak) | nih.gov |

| 118 | 25.50% | nih.gov |

| 117 | 25.50% | nih.gov |

| 39 | 31.40% | nih.gov |

Advanced Applications in Chemical Synthesis and Scaffold Development

6,6-Difluoro-5,6,7,8-tetrahydroquinoline as a Building Block in Complex Molecule Synthesis

The utility of a chemical compound as a building block is demonstrated by its successful incorporation into more complex molecular architectures. For this compound, the literature provides a foundational basis for its synthesis, positioning it as an accessible starting material. One reported synthesis involves the CuCl₂-catalyzed condensation of propargylamine (B41283) with 4,4-difluorocyclohexanone. This method provides a direct route to the core structure.

Despite its availability, detailed examples of its use in the synthesis of elaborate molecules are not extensively documented. The presence of the difluoro group and the fused pyridine (B92270) ring offers multiple reaction sites for further functionalization, suggesting potential that has yet to be fully explored.

Construction of Annulated and Fused Heterocyclic Systems

The development of annulated and fused heterocyclic systems from this compound is a logical extension of its utility as a building block. The aromatic pyridine ring could, in principle, undergo reactions to form fused systems, while the nitrogen atom and the carbocyclic ring could be involved in annulation reactions. However, specific examples and methodologies demonstrating the construction of such fused or annulated systems originating from this particular difluorinated scaffold are not described in the available scientific literature.

Preparation of Scaffolds with Defined Stereochemistry

Introducing stereochemical complexity is crucial for developing selective therapeutic agents. The this compound core is prochiral at the C5 and C7 positions adjacent to the gem-difluoro group. Reactions that could selectively create stereocenters at these positions or elsewhere on the molecule would be of significant interest. Research into the stereoselective functionalization of this scaffold, including asymmetric hydrogenations, alkylations, or other transformations to produce enantiomerically enriched derivatives, has not been reported. Consequently, there are no established protocols for preparing scaffolds with defined stereochemistry based on this specific building block.

Role in the Design of Novel Organic Scaffolds for Chemical Libraries

The tetrahydroquinoline motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds. The introduction of a gem-difluoro group is a common strategy to create novel analogs for chemical libraries, aiming to explore new chemical space and improve pharmacological properties. While fluorinated scaffolds are generally of high interest for inclusion in screening libraries, there is no specific documentation of this compound being used as a core scaffold for the systematic design and synthesis of a chemical library. The potential for this scaffold to generate a diverse set of compounds for high-throughput screening remains largely theoretical at this time.

Conclusion and Future Research Directions

Summary of Current Research Status for 6,6-Difluoro-5,6,7,8-tetrahydroquinoline

A comprehensive review of the existing scientific literature reveals a notable scarcity of studies specifically focused on this compound. While research on the parent scaffold, 5,6,7,8-tetrahydroquinoline (B84679), and its various derivatives is extensive, the gem-difluorinated analog at the 6-position appears to be a novel or at least underexplored chemical entity. The existing body of work on 5,6,7,8-tetrahydroquinolines encompasses a wide range of applications, from their use as building blocks in the synthesis of biologically active molecules to their role as ligands in catalysis. nih.govresearchgate.netresearchgate.netrsc.orgresearchgate.netnih.gov Furthermore, the synthesis and biological evaluation of other fluorinated quinoline (B57606) derivatives have been actively pursued, highlighting the general interest in this class of compounds. nih.govresearchgate.netmdpi.comresearchgate.netsci-hub.mk However, direct synthesis, characterization, or application of this compound is not prominently documented. This lack of specific research presents a significant opportunity for new avenues of investigation into the synthesis and potential applications of this intriguing molecule.

Unexplored Synthetic Avenues and Methodological Challenges

The absence of established synthetic routes to this compound necessitates a prospective analysis of potential synthetic strategies, drawing from established methods for the synthesis of gem-difluoro compounds. A highly plausible and common approach for the introduction of a gem-difluoro group is the fluorination of a corresponding ketone. researchgate.netrsc.org

One of the most widely used reagents for this transformation is diethylaminosulfur trifluoride (DAST) and its analogs. rsc.orgscribd.com Thus, a primary synthetic route would likely involve the synthesis of 5,7,8-trihydroquinolin-6(2H)-one, followed by its fluorination.

Proposed Synthetic Scheme:

| Step | Reaction | Reagents and Conditions |

| 1 | Synthesis of 5,7,8-trihydroquinolin-6(2H)-one | Various established methods for the synthesis of cyclic ketones. |

| 2 | Gem-difluorination | Diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents (e.g., Deoxo-Fluor®). |

Methodological challenges in this approach could include the stability of the precursor ketone and the potential for side reactions during fluorination. The optimization of reaction conditions, such as temperature, solvent, and stoichiometry of the fluorinating agent, would be crucial to achieve a good yield and purity of the desired product.

Alternative unexplored avenues could involve the construction of the difluorinated ring system from acyclic precursors already containing the gem-difluoro moiety. Another potential, though likely more challenging, approach could be the direct electrophilic fluorination of a suitable 5,6,7,8-tetrahydroquinoline precursor, although achieving gem-difluorination at a non-activated position would be a significant synthetic hurdle. organic-chemistry.orgresearchgate.netmdpi.com

Potential for Further Chemical Derivatization and Scaffold Diversification

The 5,6,7,8-tetrahydroquinoline scaffold is amenable to a variety of chemical modifications, which could be applied to this compound to generate a library of novel compounds. nih.govrsc.orgnih.govmdpi.com The nitrogen atom in the pyridine (B92270) ring can be a key site for derivatization.

Potential Derivatization Reactions:

| Position of Derivatization | Type of Reaction | Potential Reagents |

| N1 (Nitrogen) | N-alkylation, N-arylation, N-acylation | Alkyl halides, aryl halides (e.g., Buchwald-Hartwig coupling), acyl chlorides |

| C2, C3, C4 (Pyridine Ring) | Electrophilic aromatic substitution (if activated), Lithiation followed by electrophilic quench | Halogenating agents, nitrating agents, organolithium reagents then various electrophiles |

| C5, C7, C8 (Carbocyclic Ring) | Functionalization via lithiation or other C-H activation methods | Organolithium reagents followed by electrophiles (e.g., CO2, aldehydes) |

The introduction of the gem-difluoro group at the 6-position is expected to influence the reactivity of the rest of the molecule. The strong electron-withdrawing nature of the two fluorine atoms could deactivate the carbocyclic ring towards electrophilic substitution while potentially influencing the pKa of the pyridine nitrogen. These electronic effects would need to be considered when planning derivatization strategies. The diversification of this scaffold could lead to new molecules with interesting biological or material properties.

Integration of Computational Design with Experimental Synthesis for Novel Derivatives

The design of novel derivatives of this compound can be significantly accelerated and guided by computational chemistry. mdpi.comtandfonline.combiointerfaceresearch.commdpi.com In silico methods can be employed to predict the physicochemical properties and potential biological activities of virtual compounds before their synthesis, thus prioritizing the most promising candidates for experimental investigation.

Applications of Computational Design:

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties (e.g., electrostatic potential), and reactivity. |

| Molecular Docking | Screening of virtual libraries of derivatives against biological targets (e.g., enzymes, receptors) to predict binding affinities and modes. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate structural features with biological activity to guide the design of more potent compounds. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity properties of designed molecules. |

Q & A

Basic: What are the optimal synthetic routes for preparing 6,6-difluoro-5,6,7,8-tetrahydroquinoline with high purity?

Methodological Answer:

The synthesis typically involves cyclization and fluorination steps. A two-phase Doebner–Miller reaction in acidic conditions (e.g., HCl) can generate the tetrahydroquinoline core, followed by fluorination using reagents like SF₄ or Selectfluor® to introduce fluorine atoms at the 6,6-positions . Key parameters include temperature control (60–80°C for cyclization) and stoichiometric excess of fluorinating agents to ensure complete substitution. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorination at the 6,6-positions, with typical δ values between −110 to −130 ppm. ¹H and ¹³C NMR resolve the tetrahydroquinoline backbone, with protons at C5/C8 appearing as multiplet signals (δ 1.8–2.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., using Bruker APEX2 diffractometers) reveals bond angles and distances, such as C-F bonds (~1.35 Å) and chair conformation of the tetrahydro ring. Data refinement with SHELXL ensures accuracy .

Advanced: How does fluorination at the 6,6-positions influence electronic properties and reactivity in catalytic applications?

Methodological Answer:

Fluorination increases electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity. This modifies reactivity in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) by stabilizing metal-ligand complexes. Computational studies (DFT) show a 0.3–0.5 eV reduction in LUMO compared to non-fluorinated analogs, improving catalytic turnover in C–H activation reactions . Experimental validation involves cyclic voltammetry to measure redox potentials and Hammett σₚ constants to quantify electronic effects .

Advanced: What strategies resolve contradictions in biological activity data for 6,6-difluoro-tetrahydroquinoline derivatives?

Methodological Answer:

Contradictions often arise from variations in substituent positioning or stereochemistry. Strategies include:

- Structural Re-evaluation : Confirm regiochemistry via NOESY NMR or X-ray to rule out positional isomerism .

- Biological Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for fluorinated metabolites using LC-MS to avoid false positives .

- Comparative SAR Studies : Systematically modify substituents (e.g., methyl, hydroxyl) to isolate fluorine-specific effects .

Basic: What are the stability considerations for 6,6-difluoro-tetrahydroquinoline under storage and reaction conditions?

Methodological Answer:

The compound is sensitive to light and moisture. Store under inert gas (Ar/N₂) at −20°C in amber vials. In reactions, avoid strong bases (risk of HF elimination) and high temperatures (>100°C). Stability tests via TLC or HPLC (C18 column, acetonitrile/water mobile phase) monitor degradation products like defluorinated quinoline .

Advanced: How can 6,6-difluoro-tetrahydroquinoline be functionalized for complex formation with transition metals?

Methodological Answer:

Derivatization at the N1 or C8 positions with donor groups (e.g., phosphine, amine) enables coordination. Example:

- Phosphine Ligand Synthesis : React with PCl₃ in THF to form P(III) intermediates, followed by substitution with Grignard reagents (e.g., PhMgBr). Complexation with [PdCl₂(COD)] yields catalytically active species .

- Metal Binding Studies : Use UV-Vis titration (λ = 300–400 nm) to determine binding constants (Kₐ ~ 10⁴–10⁵ M⁻¹) .

Advanced: What computational tools model the conformational dynamics of 6,6-difluoro-tetrahydroquinoline in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS with GAFF force fields simulate ring puckering and fluorine’s steric effects. Trajectory analysis (RMSD < 0.5 Å) confirms chair-to-boat transitions .

- DFT Calculations : B3LYP/6-31G(d) optimizes ground-state geometries and predicts NMR chemical shifts (<2 ppm deviation from experimental) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.